Linoleamide

説明

This compound has been reported in Averrhoa bilimbi and Euglena gracilis with data available.

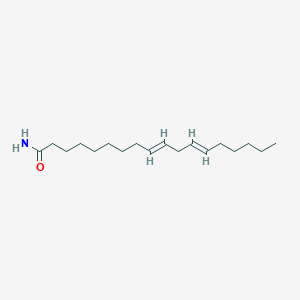

C18-H33-N-O

Structure

3D Structure

特性

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIHQZFZMWZOJV-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042098 | |

| Record name | Linoleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3999-01-7, 3072-13-7 | |

| Record name | Linoleamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3999-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienamide, (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z)-octadeca-9,12-dien-1-amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5340S2UXSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Linoleamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Linoleamide's Role in Sleep Regulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Linoleamide, an endogenous fatty acid amide, has been identified as a potential modulator of sleep-wake cycles. Its structural similarity to oleamide, a well-characterized sleep-inducing lipid, has prompted investigations into its own somnogenic properties and underlying mechanisms of action. This technical guide provides a comprehensive overview of the current understanding of this compound's role in sleep regulation, detailing its known biochemical interactions, effects on cellular signaling, and the broader context of fatty acid amides in sleep modulation. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the proposed signaling pathways to support further research and drug development in this area. While direct research on this compound is somewhat limited, this guide also draws upon the more extensive literature on its close analog, oleamide, to provide a more complete picture of its potential mechanisms, with clear indications of where such inferences are made.

**1. Introduction: The Emerging Role of Fatty Acid Amides in Sleep

Fatty acid amides are a class of endogenous lipids that have garnered significant attention for their diverse biological activities, including their profound influence on the central nervous system. Oleamide (cis-9-octadecenoamide) was the first of these compounds to be isolated from the cerebrospinal fluid of sleep-deprived cats and demonstrated to induce physiological sleep[1]. This discovery paved the way for the investigation of other structurally related fatty acid amides, such as this compound (cis,cis-9,12-octadecadienamide), in the regulation of sleep and wakefulness. These molecules are thought to act as signaling lipids, modulating various neurotransmitter systems to influence behavioral states.

**2. Biosynthesis and Degradation of this compound

The endogenous concentrations of this compound, like other fatty acid amides, are tightly regulated by enzymatic synthesis and degradation. While the precise biosynthetic pathways for this compound are not as extensively characterized as those for anandamide, it is understood that the primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH)[1][2][3].

2.1. Biosynthesis (Proposed)

The biosynthesis of primary fatty acid amides like this compound is not fully elucidated. One proposed pathway involves the amidation of the corresponding fatty acid, linoleic acid.

2.2. Degradation by Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane protein that hydrolyzes this compound into linoleic acid and ammonia, thereby terminating its signaling activity. FAAH is a key regulator of the endocannabinoid system and also metabolizes other bioactive fatty acid amides, including anandamide and oleamide[1][2][3]. Inhibition of FAAH leads to an accumulation of these amides, which has been shown to promote sleep.

**3. Molecular Mechanisms of Action

The sleep-inducing effects of this compound are believed to be mediated through its interaction with several key receptor systems and signaling pathways in the central nervous system. The primary targets are thought to include GABAA receptors, serotonin receptors, and the endocannabinoid system, largely inferred from studies on the closely related oleamide.

3.1. Allosteric Modulation of GABAA Receptors

A significant body of evidence suggests that fatty acid amides like oleamide potentiate the function of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain[4]. They are thought to act as positive allosteric modulators, binding to a site on the receptor distinct from the GABA binding site and enhancing the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a general inhibitory effect on neuronal excitability, which is conducive to sleep. While direct binding data for this compound on GABAA receptors is lacking, its structural similarity to oleamide suggests a similar mechanism of action.

3.2. Interaction with Serotonin Receptors

The serotonergic system plays a complex role in sleep-wake regulation. Studies on oleamide have shown that it can modulate serotonergic neurotransmission[1][5]. However, direct interaction with the 5-HT2A receptor has not been observed for oleamide[5]. The precise nature of this compound's interaction with the various serotonin receptor subtypes and its contribution to sleep regulation remains an area for further investigation.

3.3. Role within the Endocannabinoid System

This compound is structurally related to the endocannabinoid anandamide. However, studies have shown that analogues of anandamide with an oleyl or linoleyl tail exhibit low affinities for both CB1 and CB2 cannabinoid receptors[6]. This suggests that this compound is unlikely to directly activate cannabinoid receptors to induce sleep. Instead, its role within the endocannabinoid system is likely indirect, primarily through its degradation by FAAH. By competing with anandamide for hydrolysis by FAAH, this compound could potentially elevate endogenous anandamide levels, which in turn could promote sleep through CB1 receptor activation. This is often referred to as an "entourage effect".

3.4. Modulation of Intracellular Calcium Signaling

This compound has been demonstrated to induce a concentration-dependent increase in intracellular calcium concentrations ([Ca2+]i) in Madin-Darby canine kidney (MDCK) cells[7][8]. This effect is mediated by the release of calcium from the endoplasmic reticulum followed by capacitative calcium entry[7][8]. The downstream consequences of this calcium signaling in neurons and its direct link to sleep induction are not yet fully understood but represent a potential mechanism of action.

**4. Quantitative Data

Quantitative data on the biological activity of this compound is limited. The following tables summarize the available data and include comparative data for oleamide where relevant.

Table 1: Receptor Binding Affinities and Potency

| Compound | Receptor/Target | Assay Type | Species | Ki (nM) | EC50 (µM) | Reference |

| This compound | CB1 | Binding Assay | - | Low Affinity | - | [6] |

| This compound | CB2 | Binding Assay | - | Low Affinity | - | [6] |

| This compound | Intracellular Ca2+ increase (MDCK cells) | Fura-2 Imaging | Canine | - | 20 | [7][8] |

| Oleamide | 5-HT2A | Binding Assay | Rat | No direct interaction | - | [5] |

Note: "Low Affinity" indicates that the study found the compound to have poor binding but did not provide a specific Ki value.

Signaling Pathways and Experimental Workflows

5.1. Proposed Signaling Pathway for this compound-Induced Sleep

The following diagram illustrates the hypothesized signaling pathways through which this compound may promote sleep, based on current understanding and data from related compounds.

5.2. Experimental Workflow for Investigating this compound's Effects on Sleep

The following diagram outlines a typical experimental workflow for characterizing the sleep-modulating effects of this compound in a rodent model.

Experimental Protocols

6.1. In Vivo Sleep/Wake Recording in Rodents

This protocol is a generalized procedure for assessing the effects of this compound on sleep architecture.

-

Animals: Adult male Wistar rats (250-300g) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under anesthesia. A guide cannula for intracerebroventricular (i.c.v.) injection is also implanted.

-

Housing: Animals are individually housed in recording chambers with a 12:12h light/dark cycle and allowed to recover for at least one week.

-

Habituation: Rats are connected to the recording apparatus for at least 48 hours for habituation.

-

Baseline Recording: A 24-hour baseline EEG/EMG recording is performed to establish normal sleep patterns.

-

Administration: At the beginning of the light or dark phase, this compound (dissolved in a vehicle, e.g., saline with a small percentage of Tween 80) or vehicle alone is administered via i.c.v. injection.

-

Post-Administration Recording: EEG and EMG are continuously recorded for the next 24-48 hours.

-

Data Analysis: Recordings are scored in 30-second epochs for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Sleep parameters such as sleep latency, total sleep time, and the duration and number of episodes of each vigilance state are quantified and statistically compared between treatment groups.

6.2. In Vitro Intracellular Calcium Imaging

This protocol is adapted from the study by Huang and Jan (2001)[7][8].

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown on coverslips.

-

Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (e.g., 2 µM for 30 minutes at room temperature).

-

Imaging Setup: The coverslip is mounted in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

Perfusion: Cells are continuously perfused with a physiological salt solution.

-

This compound Application: this compound at various concentrations is applied to the cells via the perfusion system.

-

Data Acquisition: The ratio of Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm is recorded over time to measure changes in intracellular calcium concentration.

-

Data Analysis: The change in the fluorescence ratio is used to calculate the intracellular calcium concentration. Dose-response curves can be generated to determine the EC50 of this compound.

6.3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This is a generalized fluorometric assay protocol to assess the inhibition of FAAH by this compound.

-

Enzyme Source: Recombinant FAAH or microsomal preparations from brain tissue can be used.

-

Substrate: A fluorogenic substrate for FAAH is used (e.g., arachidonoyl-7-amino-4-methylcoumarin).

-

Inhibitor: this compound is pre-incubated with the enzyme at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorometer.

-

Data Analysis: The rate of the enzymatic reaction is calculated. The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined from a dose-response curve.

6.4. Quantification of this compound in Brain Tissue by GC-MS

This is a generalized protocol for the quantification of this compound.

-

Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a solvent containing an internal standard (e.g., a deuterated analog of this compound).

-

Lipid Extraction: Lipids are extracted from the homogenate using a method such as the Folch extraction.

-

Solid-Phase Extraction: The lipid extract is purified using solid-phase extraction to isolate the fatty acid amides.

-

Derivatization: The sample is derivatized to increase the volatility of this compound for gas chromatography.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The amount of this compound is quantified by comparing its peak area to that of the internal standard.

**7. Discussion and Future Directions

The available evidence strongly suggests that this compound is a bioactive lipid with sleep-modulating properties. Its mechanism of action appears to be multifactorial, likely involving the potentiation of GABAergic inhibition and indirect modulation of the endocannabinoid system through the inhibition of FAAH. The discovery that this compound can also modulate intracellular calcium signaling opens up another avenue for its potential effects on neuronal function and sleep.

However, there are significant gaps in our understanding of this compound's pharmacology. Future research should focus on:

-

Receptor Binding Studies: Determining the binding affinities (Ki values) of this compound for a comprehensive panel of receptors, including various GABAA and serotonin receptor subtypes, is crucial for identifying its direct molecular targets.

-

In Vivo Electrophysiology: Detailed in vivo studies are needed to quantify the effects of this compound on sleep architecture, including dose-response relationships and effects on EEG power spectra.

-

Comparative Studies: Direct comparisons of the sleep-inducing potency and efficacy of this compound with oleamide would provide valuable insights into the structure-activity relationships of this class of lipids.

-

Behavioral Pharmacology: Investigating the effects of this compound on other behaviors, such as anxiety and cognition, would provide a more complete profile of its central nervous system effects.

**8. Conclusion

This compound is an endogenous fatty acid amide with demonstrated sleep-inducing properties. While its precise mechanisms of action are still being elucidated, it likely acts as a positive allosteric modulator of GABAA receptors and influences the endocannabinoid system by inhibiting FAAH. Its ability to modulate intracellular calcium signaling adds another layer of complexity to its biological activity. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a novel therapeutic agent for the treatment of sleep disorders. The protocols and data presented in this guide provide a foundation for these future investigations.

References

- 1. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential effects of the sleep-inducing lipid oleamide and cannabinoids on the induction of long-term potentiation in the CA1 neurons of the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleamide-mediated sleep induction does not depend on perturbation of membrane homeoviscosity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a brain lipid that induces sleep, increases cytosolic Ca2+ levels in MDCK renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

Linoleamide's Effect on Intracellular Calcium Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of linoleamide's effects on intracellular calcium ([Ca2+]) signaling. This compound, an endogenous fatty acid amide, has been identified as a modulator of intracellular calcium homeostasis, a critical second messenger involved in a myriad of cellular processes. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes the proposed signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's effect on intracellular calcium signaling as reported in the scientific literature.

| Parameter | Value | Cell Type | Reference |

| EC50 for [Ca2+]i Increase | 20 µM | Madin-Darby Canine Kidney (MDCK) | [1] |

| Concentration Range for [Ca2+]i Increase | 10 - 500 µM | Madin-Darby Canine Kidney (MDCK) | [1] |

| IC50 for SERCA Inhibition | 15-53 µM | COS-1 cells overexpressing SERCA isoforms | [2] |

Table 1: Quantitative data on this compound's effect on intracellular calcium signaling.

Signaling Pathways

This compound elevates intracellular calcium primarily through a mechanism involving the release of calcium from the endoplasmic reticulum (ER) followed by store-operated calcium entry (SOCE). A key characteristic of this pathway is its independence from the canonical inositol 1,4,5-trisphosphate (IP3) signaling cascade.

Proposed Signaling Pathway of this compound

The precise initial molecular target of this compound that triggers calcium release remains an active area of investigation. However, based on current evidence, a plausible signaling pathway is proposed below. This compound is hypothesized to interact with a yet-to-be-fully-characterized receptor or directly with membrane components, leading to the release of Ca2+ from the ER. This initial release is independent of phospholipase C (PLC) activation and subsequent IP3 production[1]. The depletion of ER calcium stores is then sensed by STIM proteins, which in turn activate Orai channels in the plasma membrane, leading to a sustained influx of extracellular calcium, a process known as store-operated calcium entry (SOCE). Additionally, this compound has been shown to directly inhibit the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which would further contribute to the elevation of cytosolic calcium by preventing its reuptake into the ER[2].

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on intracellular calcium signaling.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in cultured cells using the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM).

Materials:

-

Cultured cells (e.g., MDCK) grown on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

-

Dimethyl sulfoxide (DMSO)

-

Thapsigargin

-

U73122 (PLC inhibitor)

-

This compound

-

Fluorescence microscopy system equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter)

Procedure:

-

Cell Preparation: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

-

Fura-2 AM Loading Solution Preparation:

-

Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

For loading, dilute the Fura-2 AM stock solution and the Pluronic F-127 stock solution into HBSS (with Ca2+) to final concentrations of 2-5 µM and 0.02%, respectively. Vortex thoroughly.

-

-

Cell Loading:

-

Wash the cells twice with HBSS (with Ca2+).

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS (with Ca2+) to remove extracellular dye.

-

Incubate the cells for a further 30 minutes in HBSS (with Ca2+) to allow for complete de-esterification of the Fura-2 AM.

-

-

Calcium Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS (with Ca2+).

-

Excite the cells alternately with light at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.

-

Record the ratio of the fluorescence intensities (F340/F380) over time. An increase in this ratio indicates an increase in intracellular calcium.

-

-

Experimental Treatments:

-

Establish a stable baseline F340/F380 ratio.

-

To investigate the source of the calcium increase, perform experiments in Ca2+-free HBSS (containing EGTA) to chelate extracellular calcium.

-

To confirm the involvement of ER stores, pretreat cells with thapsigargin (a SERCA pump inhibitor) to deplete ER calcium stores before adding this compound.

-

To test for IP3 pathway involvement, pretreat cells with the PLC inhibitor U73122 before this compound stimulation.

-

Apply this compound at various concentrations to determine the dose-response relationship.

-

SERCA Activity Assay

This protocol describes a common method to measure the activity of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump in cell lysates or microsomal fractions. The assay is based on the coupled-enzyme system where the hydrolysis of ATP by SERCA is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

-

Cell lysates or microsomal fractions containing SERCA

-

Assay buffer (e.g., 50 mM MOPS or HEPES, pH 7.0, 100 mM KCl, 5 mM MgCl2)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

NADH

-

Calcium chloride (CaCl2)

-

EGTA

-

This compound

-

Thapsigargin or Cyclopiazonic acid (CPA) (as a specific SERCA inhibitor)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Preparation of Reagents: Prepare stock solutions of all reagents in appropriate buffers. The final concentrations in the assay will need to be optimized.

-

Assay Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ATP, PEP, PK, LDH, and NADH.

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 37°C.

-

Measurement of SERCA Activity:

-

Add the cell lysate or microsomal fraction to the reaction mixture in a cuvette.

-

Initiate the reaction by adding a defined concentration of CaCl2 to achieve a specific free Ca2+ concentration (calculated using a Ca2+-EGTA buffer system).

-

Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by SERCA.

-

-

Inhibition Studies:

-

To determine the specific SERCA activity, measure the ATPase activity in the presence of a specific SERCA inhibitor like thapsigargin or CPA. The difference between the total ATPase activity and the activity in the presence of the inhibitor represents the SERCA-specific activity.

-

To test the effect of this compound, pre-incubate the cell lysate or microsomal fraction with various concentrations of this compound before initiating the reaction with CaCl2.

-

-

Data Analysis: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM-1 cm-1). Plot the SERCA activity as a function of the free Ca2+ concentration to generate a Ca2+-dependence curve. The IC50 for this compound can be determined by plotting the percentage of inhibition of SERCA activity against the this compound concentration.

Logical Relationships in Calcium Signaling

The mechanism of store-operated calcium entry (SOCE) is a fundamental process that is triggered by the depletion of calcium stores in the endoplasmic reticulum. The following diagram illustrates the logical sequence of events in SOCE.

Conclusion and Future Directions

This compound is a bioactive lipid that significantly elevates intracellular calcium levels through an IP3-independent release of calcium from the endoplasmic reticulum, followed by store-operated calcium entry. Furthermore, this compound inhibits the SERCA pump, contributing to the sustained increase in cytosolic calcium. While the downstream consequences of this calcium signaling are being actively investigated, the initial molecular target of this compound that triggers this cascade remains to be definitively identified. Future research should focus on elucidating the direct binding partner of this compound to fully unravel its mechanism of action. This knowledge will be crucial for understanding the physiological and pathological roles of this compound and for the development of novel therapeutics targeting calcium signaling pathways.

References

A Technical Whitepaper on the Core Mechanism of Action of Linoleamide as a Sleep-Inducing Lipid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleamide is an endogenous fatty acid amide that has been identified as a potent sleep-inducing lipid. Its discovery, alongside its structural analog oleamide, has opened new avenues for understanding the complex biochemical regulation of sleep-wake cycles. This technical guide provides an in-depth exploration of the current scientific understanding of this compound's mechanism of action. It consolidates findings on its interaction with key neurotransmitter systems, its role in intracellular signaling, and its enzymatic regulation. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating novel hypnotic agents and the fundamental biology of sleep.

Introduction

The regulation of sleep is a complex process involving a network of brain regions and a diverse array of signaling molecules. Among these are the endogenous fatty acid amides, a class of lipids that have been shown to play a significant role in promoting sleep. This compound, a primary amide of linoleic acid, was identified as a sleep-inducing factor found in the cerebrospinal fluid of sleep-deprived animals.[1][2] Its accumulation during periods of prolonged wakefulness suggests a homeostatic role in sleep regulation.

Understanding the precise molecular mechanisms by which this compound induces sleep is crucial for the development of novel therapeutics for sleep disorders. This whitepaper will delve into the multifaceted mechanisms of action proposed for this compound, drawing from direct evidence and comparative studies with the more extensively researched oleamide. The primary focus will be on its effects on intracellular calcium signaling, its modulation of GABAergic and serotonergic systems, its interaction with the endocannabinoid system, and its impact on gap junction communication.

Biosynthesis and Degradation of this compound

The endogenous levels of this compound are tightly regulated by its biosynthesis and degradation.

2.1 Biosynthesis

Two primary pathways have been proposed for the biosynthesis of primary fatty acid amides like this compound:

-

Direct Amidation: This pathway involves the direct amidation of a fatty acyl-CoA thioester (linoleoyl-CoA) by ammonia, a reaction that can be catalyzed by cytochrome c.

-

N-acylglycine Intermediate Pathway: An alternative route involves the formation of N-linoleoylglycine, which is then oxidatively cleaved by peptidylglycine alpha-amidating monooxygenase (PAM) to yield this compound.

2.2 Degradation

The primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH) .[3][4] FAAH is an integral membrane protein that hydrolyzes the amide bond of a variety of fatty acid amides, including the endocannabinoid anandamide.[3][4] Inhibition of FAAH leads to an accumulation of endogenous this compound and other FAAH substrates, which has been shown to have sleep-inducing effects.[3][5] This makes FAAH a significant target for therapeutic intervention in sleep and other neurological disorders.[5][6]

Molecular Mechanisms of Action

The sleep-inducing properties of this compound appear to be mediated through multiple molecular targets and signaling pathways.

Modulation of Intracellular Calcium Signaling

A key cellular effect of this compound is the modulation of intracellular calcium ([Ca2+]i) levels. Studies have shown that this compound induces a concentration-dependent increase in cytosolic Ca2+ with an EC50 of 20 µM.[3] This increase is a result of two main processes:

-

Internal Calcium Release: this compound triggers the release of Ca2+ from the endoplasmic reticulum. This process is independent of the inositol-1,4,5-trisphosphate (IP3) pathway.[3]

-

Capacitative Calcium Entry: The depletion of endoplasmic reticulum Ca2+ stores activates store-operated calcium channels in the plasma membrane, leading to an influx of extracellular Ca2+.[3]

The resulting elevation in intracellular calcium can influence a wide range of neuronal processes, including neurotransmitter release and gene expression, which may contribute to the induction of sleep.

References

- 1. Differential effects of the sleep-inducing lipid oleamide and cannabinoids on the induction of long-term potentiation in the CA1 neurons of the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Linoleamide on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleamide, a fatty acid amide derived from linoleic acid, is an endogenous lipid mediator that belongs to the family of N-acylethanolamines (NAEs). This family includes other well-studied neuromodulatory lipids such as anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA). While research on this compound's specific effects on neuronal cells is still emerging, the activities of its structural analogs provide a strong framework for understanding its potential mechanisms of action and therapeutic implications. This technical guide summarizes the current understanding of how NAEs, with a focus on this compound's potential roles, impact neuronal cells in vitro, providing detailed experimental protocols and outlining key signaling pathways.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in neuronal cells, this section presents data for structurally related N-acylethanolamines to provide a comparative context for potential bioactivity.

Table 1: Cannabinoid Receptor Binding Affinities of N-Acylethanolamines and Related Compounds

| Compound | Receptor | Species | Cell/Tissue Type | Ki (nM) | Citation(s) |

| Anandamide (AEA) | CB1 | Human | Transfected Cells | 239.2 ± s.e. | [1] |

| Anandamide (AEA) | CB1 | Rat | Brain Membranes | 87.7 ± s.e. | [1] |

| Anandamide (AEA) | CB2 | Human | Transfected Cells | 439.5 ± s.e. | [1] |

| Oleamide (ODA) | CB1 | Rat | Brain Membranes | 1140 | [2] |

| Oleamide (ODA) | CB1 | Human | Transfected Cells | 8130 | [2] |

| Linoleyl-based AEA analog | CB1/CB2 | - | - | Low Affinity | [3] |

| SR141716A (CB1 Antagonist) | CB1 | Human | Transfected Cells | 1.98 ± 0.13 | [4] |

| WIN 55,212-2 (Agonist) | CB1 | Human | Transfected Cells | 16.7 | [1] |

Note: A study on anandamide analogues indicated that replacing the arachidonyl tail with a linoleyl group results in low affinities for both CB1 and CB2 receptors.[3]

Table 2: Effects of N-Acylethanolamines on Neuronal Cell Viability and Function

| Compound | Assay | Cell Type | Effect | Concentration/Value | Citation(s) |

| Anandamide (AEA) | Cell Viability | Human Hepatocellular Carcinoma | Anti-proliferative | IC50: 0.11 µM | [5] |

| Anandamide (AEA) | High-Voltage-Activated Ca2+ Current | Rat Trigeminal Ganglion Neurons | Inhibition | IC50: 0.92 µM | [6] |

| Anandamide (AEA) | Cell Death | Rat Cortical Neurons & Cerebellar Granule Cells | Dose-dependent cell death | - | [7] |

| Palmitoylethanolamide (PEA) | Cell Viability (MTT Assay) | SH-SY5Y Neuronal Cells | No significant mortality | 1, 3, and 10 µM | [8] |

| Oleoylethanolamide (OEA) & Palmitoylethanolamide (PEA) | Cell Survival (Hypoxia) | Cultured Cortical Neurons | Neuroprotective | 10, 20, and 40 µM | [9][10] |

| Oleoylethanolamide (OEA) & Palmitoylethanolamide (PEA) | Apoptosis (with IFNβ) | SH-SY5Y Neuroblastoma Cells | Increased apoptosis | 3 µM | [11][12] |

Key Signaling Pathways

This compound and related NAEs are thought to exert their effects on neuronal cells primarily through three interconnected signaling pathways: the endocannabinoid system, PPARα activation, and modulation of intracellular calcium levels.

Cannabinoid Receptor Signaling

Anandamide, a close structural analog of this compound, is a well-known agonist of the cannabinoid receptors CB1 and CB2.[4] While this compound itself appears to have low affinity for these receptors, understanding this pathway is crucial for contextualizing the broader activities of NAEs.[3] CB1 receptors are highly expressed in the central nervous system and their activation typically leads to the inhibition of adenylyl cyclase and voltage-gated calcium channels, and the activation of inwardly rectifying potassium channels.[4][13]

References

- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Regulatory effects of anandamide on intracellular Ca2+ concentration increase in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anandamide-induced cell death in primary neuronal cultures: role of calpain and caspase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oleoylethanolamide and Palmitoylethanolamide Protect Cultured Cortical Neurons Against Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oleoylethanolamide and Palmitoylethanolamide Protect Cultured Cortical Neurons Against Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Oleoylethanolamide and Palmitoylethanolamide Enhance IFNβ-Induced Apoptosis in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Linoleamide's Potential Role in Neuroinflammation: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. Emerging evidence suggests that endogenous fatty acid amides play a significant role in modulating inflammatory processes within the central nervous system (CNS). While direct research on linoleamide is nascent, its structural similarity to other well-characterized N-acylethanolamines, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), points to a strong potential for its involvement in the resolution of neuroinflammation. This technical guide synthesizes the current understanding of related fatty acid amides to build a cogent hypothesis for the mechanisms of action of this compound. We will explore its potential interactions with key cellular players like microglia and astrocytes, its likely signaling pathways including PPAR-α activation and FAAH inhibition, and provide detailed experimental protocols for its investigation.

Introduction to Neuroinflammation and Fatty Acid Amides

Neuroinflammation is the inflammatory response within the brain or spinal cord. It is mediated by the activation of glial cells—primarily microglia and astrocytes—which release a cascade of inflammatory mediators including cytokines, chemokines, and reactive oxygen species.[1][2] While acute neuroinflammation is a protective mechanism, chronic activation of these pathways contributes to neuronal damage and is a hallmark of diseases like Alzheimer's, Parkinson's, and multiple sclerosis.[3]

Fatty acid amides are a class of endogenous lipids that have garnered significant attention for their roles in neuromodulation and inflammation. This compound (cis-9,cis-12-octadecadienamide) is the amide of linoleic acid, an essential omega-6 fatty acid. While its direct functions in the CNS are still under investigation, its precursor, α-linolenic acid (ALA), has been shown to mitigate microglia-mediated neuroinflammation by suppressing the NF-κB/NLRP3 pathway.[4] This suggests a plausible anti-inflammatory role for its derivatives. This guide will extrapolate from the known functions of structurally similar and extensively studied fatty acid amides to outline the potential therapeutic avenues for this compound in neuroinflammatory conditions.

Proposed Mechanisms of Action for this compound

The anti-inflammatory effects of this compound are likely mediated through a multi-target mechanism, primarily involving the activation of nuclear receptors and the modulation of endocannabinoid-metabolizing enzymes.

Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Agonism

A primary hypothesized mechanism for this compound is the activation of PPAR-α. PPAR-α is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and inflammation.[5][6] Its activation generally leads to the transcriptional repression of pro-inflammatory genes.

-

Evidence from Analogs: Oleoylethanolamide (OEA), a structural analog of this compound, is a potent PPAR-α agonist.[5][7] Activation of PPAR-α by OEA has been shown to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] It is highly probable that this compound shares this ability to bind and activate PPAR-α, thereby downregulating inflammatory cascades in glial cells.

Modulation of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of N-acylethanolamines.[9][10] Inhibition of FAAH leads to an increase in the endogenous levels of these anti-inflammatory lipids, prolonging their signaling.

-

Substrate Potential: this compound itself is a substrate for FAAH. By providing an alternative substrate, or potentially through direct inhibition, this compound could reduce the degradation of other key anti-inflammatory amides like anandamide and PEA. Pharmacological inhibition of FAAH has been shown to produce analgesic and anti-inflammatory effects in various preclinical models.[10][11][12]

Cellular Targets of this compound in the CNS

The neuroinflammatory response is orchestrated by glial cells. This compound's potential lies in its ability to modulate the activity of these cells, shifting them from a pro-inflammatory to a neuroprotective state.

Microglia: From Pro-inflammatory (M1) to Anti-inflammatory (M2) Phenotype

Microglia are the resident immune cells of the CNS. In response to injury or pathogens, they can adopt a classically activated, pro-inflammatory (M1) phenotype, releasing cytotoxic factors. Alternatively, they can polarize to an anti-inflammatory (M2) phenotype, which is involved in tissue repair and resolution of inflammation.[13][14]

-

Hypothesized Effect: Based on studies with PEA, this compound is expected to suppress the M1 polarization of microglia induced by inflammatory stimuli like lipopolysaccharide (LPS).[15][16] This would involve reducing the expression of M1 markers such as inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), while potentially increasing the expression of M2 markers like Arginase-1 (Arg1) and the anti-inflammatory cytokine IL-10.[15][17]

Astrocytes: Suppressing Reactive Astrogliosis

Astrocytes are crucial for maintaining brain homeostasis. During neuroinflammation, they become "reactive," a state characterized by hypertrophy and the production of inflammatory mediators, which can be detrimental to neurons.[3][18][19]

-

Hypothesized Effect: PEA has been shown to blunt the activation of astrocytes induced by amyloid-β, thereby improving neuronal survival.[20] It is plausible that this compound could exert similar effects, reducing the expression of glial fibrillary acidic protein (GFAP)—a marker of reactive astrogliosis—and curbing the release of inflammatory molecules from activated astrocytes.

Quantitative Data on the Effects of this compound Analogs

While direct quantitative data for this compound is scarce, the following tables summarize the effects of its analogs, OEA and PEA, on key inflammatory markers. This data provides a benchmark for the expected potency and efficacy of this compound.

Table 1: Effect of Oleoylethanolamide (OEA) on Inflammatory Cytokines

| Parameter | Experimental Model | OEA Concentration | Result | Reference |

|---|---|---|---|---|

| TNF-α | LPS-induced THP-1 cells | 10-40 µM | Dose-dependent decrease in mRNA and protein levels | [8] |

| TNF-α | Obese Human Subjects | 250 mg/day | Significant decrease in serum levels (Mean Δ: -2.24 pg/mL) | [21] |

| IL-6 | LPS-induced THP-1 cells | 10-40 µM | Dose-dependent decrease in mRNA and protein levels | [8] |

| IL-6 | Obese Human Subjects | 250 mg/day | Significant decrease in serum levels (Mean Δ: -0.52 pg/mL) | [21] |

| IL-1β | LPS-induced THP-1 cells | 10-40 µM | Dose-dependent decrease in mRNA and protein levels |[8] |

Table 2: Effect of Palmitoylethanolamide (PEA) on Microglial Polarization Markers

| Parameter | Experimental Model | PEA Concentration | Result | Reference |

|---|---|---|---|---|

| iNOS (M1 marker) | LPS-stimulated N9 microglia | 100 µM | Significant reduction in protein expression | [15][17] |

| Arg1 (M2 marker) | LPS-stimulated N9 microglia | 100 µM | Restored expression to control levels | [15][17] |

| TNF-α release | LPS-stimulated N9 microglia | 100 µM | Significant reduction in culture medium | [15] |

| pro-IL-1β | LPS-stimulated N9 microglia | 100 µM | Significant reduction in cellular protein content | [15] |

| NO release | LPS-stimulated primary microglia | 10 µM | Significant reduction |[22] |

Visualizing the Pathways and Protocols

Signaling Pathways

References

- 1. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Astroglial activation: Current concepts and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-linolenic acid mitigates microglia-mediated neuroinflammation of schizophrenia in mice by suppressing the NF-κB/NLRP3 pathway via binding GPR120-β-arrestin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of oleoylethanolamide, an endogenous PPAR-α agonist, on risk factors for NAFLD: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. oncotarget.com [oncotarget.com]

- 13. Differential Cytokine-Induced Responses of Polarized Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palmitoylethanolamide Modulation of Microglia Activation: Characterization of Mechanisms of Action and Implication for Its Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of MRP8, LPS, and lenalidomide on the expressions of TNF-α , brain-enriched, and inflammation-related microRNAs in the primary astrocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Astrocytes, but not microglia, are activated in oxaliplatin and bortezomib-induced peripheral neuropathy in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Palmitoylethanolamide Blunts Amyloid-β42-Induced Astrocyte Activation and Improves Neuronal Survival in Primary Mouse Cortical Astrocyte-Neuron Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oleoylethanolamide Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia [frontiersin.org]

The Genetic Blueprint of Linoleamide: A Technical Guide to its Biosynthesis and Signaling

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the genetic and molecular underpinnings of Linoleamide, a primary fatty acid amide with significant biological activity. This document outlines the current understanding of its biosynthetic pathways, the enzymes involved, and its downstream signaling effects, providing a framework for future research and therapeutic development.

Introduction

This compound (9Z,12Z-octadecadienamide) is an endogenous fatty acid amide that belongs to the family of primary fatty acid amides (PFAMs). These simple lipid molecules have emerged as important signaling molecules in various physiological processes. Understanding the genetic basis of this compound production and its mode of action is crucial for elucidating its role in health and disease and for harnessing its therapeutic potential. This guide provides an in-depth overview of the key genes and enzymes involved in this compound biosynthesis and degradation, detailed experimental protocols for their study, and an exploration of its signaling pathways.

Genetic Basis of this compound Production

The biosynthesis of this compound is a multi-step process involving the coordinated action of several enzymes. The primary precursor, linoleic acid, is an essential fatty acid that is converted to its amide derivative through distinct enzymatic pathways.

Biosynthetic Pathways

Two primary pathways have been proposed for the biosynthesis of this compound and other PFAMs:

-

Cytochrome c-mediated Amidation: This pathway involves the direct amidation of an activated fatty acid intermediate, linoleoyl-CoA, catalyzed by cytochrome c. This reaction utilizes ammonia as the nitrogen source.[1]

-

Peptidylglycine alpha-amidating monooxygenase (PAM)-mediated Cleavage: In this alternative pathway, linoleoyl-glycine, formed by the conjugation of linoleic acid and glycine, is cleaved by the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM) to produce this compound and glyoxylate.[1]

The relative contribution of each pathway to the overall this compound production may vary depending on the cell type and physiological conditions.

Key Genes and Enzymes

Several key genes and their corresponding enzymes are implicated in the biosynthesis and degradation of this compound.

| Enzyme | Gene Name (Human) | Function |

| Biosynthesis | ||

| Cytochrome c | CYCS | Catalyzes the direct amidation of linoleoyl-CoA to form this compound.[1] |

| Peptidylglycine alpha-amidating monooxygenase (PAM) | PAM | Cleaves linoleoyl-glycine to produce this compound.[1] |

| Fatty Acid CoA Ligase (FACL) | ACSL (family) | Activates linoleic acid to linoleoyl-CoA, a key intermediate for both biosynthetic pathways. |

| Degradation | ||

| Fatty Acid Amide Hydrolase (FAAH) | FAAH | The primary enzyme responsible for the hydrolysis and inactivation of this compound and other fatty acid amides. |

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for the sensitive and specific quantification of this compound in biological samples.

a. Sample Preparation (Lipid Extraction):

-

Homogenize tissue or cell pellets in a mixture of chloroform:methanol (2:1, v/v).

-

Add an internal standard (e.g., deuterated this compound) for accurate quantification.

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.

b. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid) to separate this compound from other lipids.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Parent Ion (Q1): m/z corresponding to the [M+H]+ of this compound.

-

Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation.

-

-

Quantification: Generate a standard curve using known concentrations of this compound and the internal standard to quantify the amount of this compound in the sample.[2]

In Vitro Cytochrome c-mediated this compound Synthesis Assay

This assay measures the ability of cytochrome c to synthesize this compound from linoleoyl-CoA and ammonia.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing:

-

Cytochrome c (from bovine heart)

-

Linoleoyl-CoA

-

Ammonium chloride (as the ammonia source)

-

Hydrogen peroxide (as a co-substrate)[3]

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol) and extract the lipids as described in the LC-MS protocol.

-

Analysis: Analyze the extracted lipids by LC-MS/MS to quantify the amount of this compound produced.

Peptidylglycine alpha-amidating monooxygenase (PAM) Activity Assay

This protocol determines the activity of PAM using a synthetic substrate.

-

Substrate: Use a synthetic peptide substrate containing a C-terminal glycine, which upon amidation by PAM, generates a detectable product. For this compound biosynthesis, the substrate would be linoleoyl-glycine.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM MES, pH 6.0) containing:

-

Purified or recombinant PAM enzyme

-

Linoleoyl-glycine substrate

-

Cofactors: Ascorbic acid and copper sulfate

-

-

Incubation: Incubate the reaction at 37°C.

-

Detection: The product (this compound) can be quantified using HPLC or LC-MS/MS. The kinetic parameters (Km and Vmax) of PAM for linoleoyl-glycine can be determined by varying the substrate concentration.[4]

Signaling Pathways of this compound

While the signaling pathways of many fatty acid amides are still under investigation, emerging evidence suggests that this compound exerts its effects through specific cellular targets.

Intracellular Calcium Mobilization

Studies have shown that this compound can induce a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[5] This suggests that this compound may interact with cell surface receptors or intracellular channels to trigger the release of calcium from internal stores, such as the endoplasmic reticulum.

Potential G Protein-Coupled Receptor (GPCR) Activation

The rapid nature of the calcium response suggests the involvement of a G protein-coupled receptor (GPCR). Many orphan GPCRs (receptors with no known endogenous ligand) are potential candidates for this compound. Screening assays, such as the β-arrestin recruitment assay, can be employed to identify the specific GPCR that binds to and is activated by this compound.[6][7][8]

Crosstalk with other Signaling Pathways

The increase in intracellular calcium can trigger a cascade of downstream signaling events, potentially involving other second messengers like cyclic AMP (cAMP). The interplay between calcium and cAMP signaling pathways is complex and can lead to diverse cellular responses. Further research is needed to determine if this compound modulates cAMP levels and the activity of cAMP-dependent protein kinase (PKA).

Visualizations

Conclusion

The genetic basis of this compound production is a burgeoning field of research with significant implications for understanding its physiological roles and therapeutic potential. The identification of key biosynthetic and degradative enzymes, such as cytochrome c, PAM, and FAAH, provides crucial targets for further investigation. Detailed experimental protocols outlined in this guide will facilitate standardized and reproducible research in this area. Future studies focusing on the de-orphanization of this compound's receptor and the complete elucidation of its downstream signaling pathways will be instrumental in unlocking the full therapeutic promise of this intriguing lipid molecule.

References

- 1. Translational Control of Cytochrome c by RNA-Binding Proteins TIA-1 and HuR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A genetic variant of fatty acid amide hydrolase (FAAH) exacerbates hormone-mediated orexigenic feeding in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro synthesis of oleoylglycine by cytochrome c points to a novel pathway for the production of lipid signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic analyses of peptidylglycine alpha-amidating monooxygenase from pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oleoyl coenzyme A triggers peroxygenase activity in cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipid G Protein-coupled Receptor Ligand Identification Using β-Arrestin PathHunter™ Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Screening β-arrestin recruitment for the identification of natural ligands for orphan G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and purification of high-purity Linoleamide for research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleamide ((9Z,12Z)-octadeca-9,12-dienamide) is the primary amide derivative of linoleic acid, an essential omega-6 fatty acid. As a member of the fatty acid amide family, this compound is structurally related to endogenous signaling lipids, including the endocannabinoid anandamide. This relationship suggests its potential involvement in various physiological processes, making high-purity this compound a valuable tool for research in pharmacology, neurobiology, and inflammation. These application notes provide detailed protocols for the synthesis, purification, and a potential research application of high-purity this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₈H₃₃NO |

| Molecular Weight | 279.46 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Approx. 91-93 °C |

| Solubility | Soluble in ethanol, acetone, chloroform; Insoluble in water |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.25-5.45 (m, 4H, olefinic), 2.77 (t, J=6.4 Hz, 2H, C11-H), 2.22 (t, J=7.6 Hz, 2H, C2-H), 2.05 (q, J=6.8 Hz, 4H, C8-H, C14-H), 1.63 (quint, J=7.6 Hz, 2H, C3-H), 1.25-1.40 (m, 14H, methylene chain), 0.89 (t, J=6.8 Hz, 3H, C18-H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 175.8 (C1), 130.2, 130.0, 128.0, 127.9 (olefinic), 36.6 (C2), 31.5, 29.7, 29.6, 29.4, 29.3, 29.2, 27.2, 25.6, 22.6, 14.1 (C18) |

| Mass Spectrometry (ESI+) | m/z 280.26 [M+H]⁺, 302.24 [M+Na]⁺ |

Experimental Protocols

Protocol 1: Synthesis of this compound from Linoleic Acid

This protocol describes a two-step synthesis of this compound from linoleic acid via an acyl chloride intermediate.

Step 1: Synthesis of Linoleoyl Chloride

-

Materials:

-

Linoleic acid (1.0 eq)

-

Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve linoleic acid in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride or thionyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude linoleoyl chloride is a yellow to brown oil and is used immediately in the next step without further purification.

-

Step 2: Amidation of Linoleoyl Chloride

-

Materials:

-

Crude linoleoyl chloride (1.0 eq)

-

Concentrated aqueous ammonia (excess)

-

Dichloromethane (DCM)

-

Separatory funnel, beaker, magnetic stirrer.

-

-

Procedure:

-

Dissolve the crude linoleoyl chloride in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the concentrated aqueous ammonia to the stirred solution. A white precipitate of this compound will form.

-

Stir the reaction vigorously for 1-2 hours at room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound.

-

Protocol 2: Purification of this compound

Method A: Recrystallization

-

Materials:

-

Crude this compound

-

Ethanol, acetone, or acetonitrile

-

Erlenmeyer flask, hot plate, Buchner funnel, filter paper.

-

-

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals under vacuum to obtain high-purity this compound.

-

Method B: Silica Gel Column Chromatography

-

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane, Ethyl acetate

-

Chromatography column, collection tubes.

-

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexane).

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30-40%).

-

Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure this compound.

-

Evaporate the solvent under reduced pressure to yield the purified product.

-

Mandatory Visualization

Caption: Workflow for the synthesis and purification of high-purity this compound.

Application: Investigating the Role of this compound in Macrophage Polarization

Fatty acid amides can modulate inflammatory responses. This protocol outlines an in vitro assay to assess the effect of high-purity this compound on macrophage polarization, a key process in the inflammatory response.

Signaling Pathway: Putative Modulation of Endocannabinoid Signaling

This compound, as a fatty acid amide, may interact with components of the endocannabinoid system. For instance, some related lipids have shown partial agonism at the CB1 receptor.[1][2][3] This interaction could lead to downstream signaling events that influence cellular processes like inflammation.

References

- 1. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Linoleamide in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of linoleamide in human plasma. The protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in plasma samples for various research applications.

Introduction

This compound is a primary fatty acid amide that has garnered significant interest due to its diverse physiological roles, including its potential involvement in signaling pathways related to sleep, pain, and inflammation. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its physiological functions and its potential as a biomarker. This application note provides a detailed protocol for the extraction and quantification of this compound from human plasma using LC-MS/MS, a powerful analytical technique for sensitive and specific bioanalysis.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

This compound-d4 (or other suitable deuterated analog) as an internal standard (IS)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

-

Human plasma (K2EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm, PTFE)

-

LC vials and caps

Preparation of Standard Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve this compound and this compound-d4 in methanol to prepare individual 1 mg/mL stock solutions.

-

Store stock solutions at -20°C.

Working Standard Solutions:

-

Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

-

Prepare a working internal standard solution of this compound-d4 at a concentration of 100 ng/mL by diluting the stock solution with the same solvent mixture.

Calibration Curve and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1]

-

To 100 µL of plasma sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer the solution to an LC vial for analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 20 |

| 10.0 | 20 |

Mass Spectrometry:

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 Series or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

| Capillary Voltage | 4000 V |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 282.3 | 265.3 (Quantifier) | 15 |

| 282.3 | 72.1 (Qualifier) | 25 | |

| This compound-d4 | 286.3 | 269.3 | 15 |

Note: The MRM transitions and collision energies provided are typical starting points and should be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the method should be evaluated for linearity, precision, accuracy, and recovery. The results of these validation parameters are summarized in the tables below.

Table 3: Linearity of Calibration Curve

| Analyte | Calibration Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 3 | < 15 | < 15 | 85 - 115 |

| Medium | 300 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Table 5: Recovery

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| This compound | > 80 | > 80 | > 80 |

Visualizations

References

Application Note: Development of a Sensitive Immunoassay for Linoleamide Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction Linoleamide (cis-9,12-octadecadienamide) is an endogenous fatty acid amide that belongs to the family of lipid signaling molecules known as oleamides. These molecules are involved in various physiological processes, including the regulation of sleep, pain, and inflammation. Their mechanism of action is often linked to the endocannabinoid system, where they can modulate the activity of cannabinoid receptors CB1 and CB2. Accurate and sensitive detection of this compound in biological matrices is crucial for understanding its physiological roles and for the development of therapeutics targeting these pathways. While methods like GC/MS and LC-MS exist for detecting fatty acid amides, a sensitive immunoassay offers a high-throughput and cost-effective alternative for routine analysis.[1][2]

This document provides a detailed protocol for the development of a sensitive competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.

Principle of the Assay

The detection of small molecules like this compound, which cannot be simultaneously bound by two antibodies, is ideally achieved through a competitive immunoassay format.[3][4][5] The principle relies on the competition between free this compound in the sample and a fixed amount of a this compound-enzyme conjugate for a limited number of binding sites on a specific anti-Linoleamide antibody coated onto a microplate. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by adding a substrate that is converted by the enzyme into a colored product. The intensity of the color is then measured spectrophotometrically.

Experimental Protocols

Preparation of Immunogen: this compound-BSA Conjugate

Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA), to elicit a robust immune response.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Bovine Serum Albumin (BSA)

-

Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

Protocol: